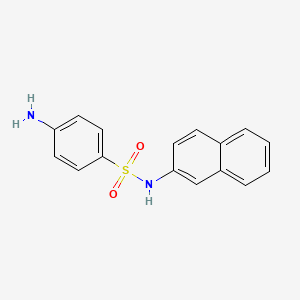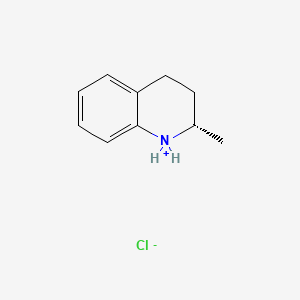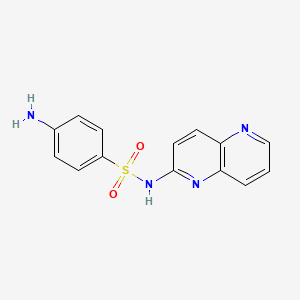
4,6-Bis(4-dimethylaminophenyl styryl)-2,2-difluoro-(1,3,2) dioxaborinin-4-ene-1-ium-2-uide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4,6-Bis(4-dimethylaminophenyl styryl)-2,2-difluoro-(1,3,2) dioxaborinin-4-ene-1-ium-2-uide” is a complex organic compound that features a unique combination of aromatic rings, fluorine atoms, and boron-containing heterocycles
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “4,6-Bis(4-dimethylaminophenyl styryl)-2,2-difluoro-(1,3,2) dioxaborinin-4-ene-1-ium-2-uide” typically involves multi-step organic reactions. The process may start with the preparation of the dimethylaminophenyl styryl intermediates, followed by their coupling with boron-containing reagents under controlled conditions. Common reagents used in these reactions include organoboranes, fluorinating agents, and catalysts such as palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
“4,6-Bis(4-dimethylaminophenyl styryl)-2,2-difluoro-(1,3,2) dioxaborinin-4-ene-1-ium-2-uide” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield quinones, while reduction could produce amines or alcohols. Substitution reactions may introduce new functional groups onto the aromatic rings.
科学的研究の応用
Chemistry
In chemistry, this compound is studied for its unique electronic properties, making it a candidate for use in organic semiconductors and light-emitting diodes (LEDs).
Biology
In biological research, derivatives of this compound may be explored for their potential as fluorescent probes or imaging agents due to their strong fluorescence.
Medicine
In medicinal chemistry, the compound’s structure could be modified to develop new drugs with specific biological activities, such as anticancer or antimicrobial properties.
Industry
In the industrial sector, this compound may be used in the development of advanced materials, such as conductive polymers or coatings with unique optical properties.
作用機序
The mechanism by which “4,6-Bis(4-dimethylaminophenyl styryl)-2,2-difluoro-(1,3,2) dioxaborinin-4-ene-1-ium-2-uide” exerts its effects depends on its application. For instance, in organic electronics, the compound’s mechanism involves the transfer of electrons through its conjugated system. In biological applications, the mechanism may involve interactions with specific molecular targets, such as proteins or nucleic acids, leading to changes in cellular processes.
類似化合物との比較
Similar Compounds
Similar compounds include other boron-containing heterocycles and fluorinated aromatic compounds, such as:
- Boron-dipyrromethene (BODIPY) dyes
- Fluorinated stilbenes
- Boronic acids and esters
Uniqueness
What sets “4,6-Bis(4-dimethylaminophenyl styryl)-2,2-difluoro-(1,3,2) dioxaborinin-4-ene-1-ium-2-uide” apart is its combination of dimethylaminophenyl groups, fluorine atoms, and a boron-containing heterocycle. This unique structure imparts distinct electronic and optical properties, making it valuable for various advanced applications.
特性
分子式 |
C35H33BF2N2O2 |
|---|---|
分子量 |
562.5 g/mol |
IUPAC名 |
4-[(E)-1-[6-[(E)-1-[4-(dimethylamino)phenyl]-2-phenylethenyl]-2,2-difluoro-3-oxa-1-oxonia-2-boranuidacyclohexa-4,6-dien-4-yl]-2-phenylethenyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C35H33BF2N2O2/c1-39(2)30-19-15-28(16-20-30)32(23-26-11-7-5-8-12-26)34-25-35(42-36(37,38)41-34)33(24-27-13-9-6-10-14-27)29-17-21-31(22-18-29)40(3)4/h5-25H,1-4H3/b32-23+,33-24+ |
InChIキー |
IYVOILIPTJYSIH-GRSDYBEUSA-N |
異性体SMILES |
[B-]1(OC(=CC(=[O+]1)/C(=C/C2=CC=CC=C2)/C3=CC=C(C=C3)N(C)C)/C(=C/C4=CC=CC=C4)/C5=CC=C(C=C5)N(C)C)(F)F |
正規SMILES |
[B-]1(OC(=CC(=[O+]1)C(=CC2=CC=CC=C2)C3=CC=C(C=C3)N(C)C)C(=CC4=CC=CC=C4)C5=CC=C(C=C5)N(C)C)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


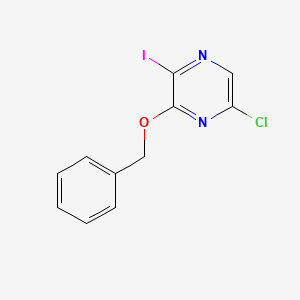
![2,4-Dichloro-1-[(2,4-dichlorophenyl)-methoxymethyl]benzene](/img/structure/B11832540.png)

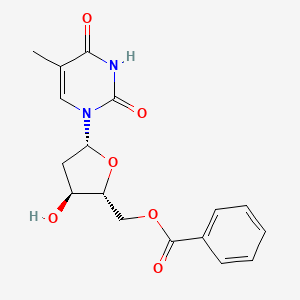
![4-Methyl-8-[(piperidin-1-yl)methyl]-2H-furo[2,3-h][1]benzopyran-2-one](/img/structure/B11832559.png)
![tert-Butyl (6-chloro-1-methyl-1H-imidazo[4,5-c]pyridin-4-yl)(methyl)carbamate](/img/structure/B11832564.png)
![4-(4-ethylpiperazin-1-yl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B11832570.png)
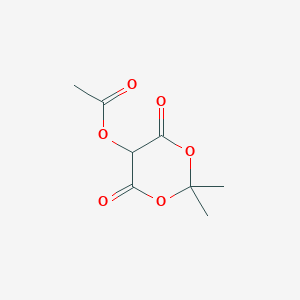


![9,9'-(5-(6-([1,1'-biphenyl]-3-yl)-2-phenylpyrimidin-4-yl)-1,3-phenylene)bis(9H-carbazole)](/img/structure/B11832601.png)
